molecular formula C21H22N2O6S3 B2858072 2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-08-3

2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2858072
CAS No.: 898448-08-3
M. Wt: 494.6
InChI Key: IEMNRSUSOCKPOH-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898448-08-3) is a synthetic compound of significant interest in medicinal chemistry and neuroscience research. This high-purity reagent features a complex molecular architecture (C21H22N2O6S3) that integrates a 2,5-dimethoxybenzenesulfonamide group linked to a tetrahydroquinoline scaffold bearing a thiophene-2-sulfonyl unit . While the specific pharmacological profile of this exact molecule is not fully detailed in the public domain, its structural components provide strong rationale for its research value. The 2,5-dimethoxyphenethylamine moiety is a classic motif in serotonergic research, known for its role in binding to and modulating serotonin receptors, particularly the 5-HT2A subtype . Researchers are exploring structurally constrained analogues, such as phenylpiperidines, to develop selective 5-HT2AR agonists with improved drug-like properties and to probe the receptor's role in neuropsychiatric disorders . The distinct molecular framework of this compound, which incorporates conformational restraint and multiple sulfonamide groups, makes it a valuable chemical tool for investigating receptor-ligand interactions and signaling mechanisms. Furthermore, its structure suggests potential applications in the design and synthesis of novel pharmacological probes targeting G-protein-coupled receptors (GPCRs) beyond the serotonin system. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-28-17-9-10-19(29-2)20(14-17)31(24,25)22-16-8-7-15-5-3-11-23(18(15)13-16)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMNRSUSOCKPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , identified by its CAS number 898429-82-8 , is a sulfonamide derivative with potential biological activity. This article reviews its synthesis, biological evaluations, and therapeutic potential, particularly focusing on its role in cancer treatment and other relevant pharmacological effects.

  • Molecular Formula : C22_{22}H22_{22}N2_2O5_5S2_2
  • Molecular Weight : 458.6 g/mol
  • Structure : The compound features a tetrahydroquinoline core with methoxy and sulfonyl functional groups that are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the tetrahydroquinoline framework.
  • Introduction of the thiophenesulfonyl group.
  • Methylation to introduce the methoxy groups.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. Research indicates that such compounds may act as topoisomerase II inhibitors , which play a crucial role in DNA replication and repair processes.

Key Findings:

  • Inhibition of Topoisomerase II : Compounds derived from similar structures have shown selective inhibition of topoisomerase II, leading to decreased viability in various cancer cell lines (breast, colon, lung, and prostate) at low micromolar concentrations .
  • Mechanism of Action : These compounds induce reactive oxygen species (ROS) levels in cancer cells and promote apoptosis during the G1 phase of the cell cycle, which is critical for cancer treatment strategies .

Other Pharmacological Effects

In addition to anticancer properties, the compound may exhibit other pharmacological activities:

  • Neuroprotective Effects : Some studies suggest that related piperazine derivatives can inhibit acetylcholinesterase, indicating potential neuroprotective roles .
  • Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects; thus, this compound may also contribute to reducing inflammation in various conditions.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a structurally similar compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls. The compound was noted for its low toxicity toward normal cells while effectively targeting cancerous cells .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. Molecular docking studies revealed that they bind effectively to the active site of topoisomerase II, disrupting its function and leading to DNA damage in cancer cells .

Data Summary

PropertyValue
Molecular Weight458.6 g/mol
Molecular FormulaC22_{22}H22_{22}N2_{2}O5_{5}S2_{2}
Anticancer ActivityTopoisomerase II inhibition
Apoptosis InductionG1 phase
ROS InductionYes
Neuroprotective PotentialYes (via acetylcholinesterase inhibition)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining tetrahydroquinoline, sulfonamide, and thiophene motifs. Below is a comparative analysis with three analogous compounds:

Structural Analog 1: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-Diazenyl}Benzonitrile (CTDB)

  • Key Differences: CTDB replaces the sulfonamide and thiophene groups with a diazenyl linker and cyanoethyl/benzonitrile substituents.
  • Functional Properties :
    • CTDB exhibits strong adsorption on Au electrodes during electrodeposition processes, attributed to its nitrile groups interacting with Au surfaces .
    • In contrast, the target compound’s sulfonamide-thiophene system may favor interactions with polar solvents or charged residues in enzymes.

Structural Analog 2: N-(1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-yl)-4-Methoxybenzenesulfonamide

  • Key Differences :
    • Replaces thiophene-2-sulfonyl with a tosyl (p-toluenesulfonyl) group and lacks the 5-methoxy substituent.
  • Impact on Physicochemical Properties: The tosyl group increases steric bulk and hydrophobicity compared to the thiophene-sulfonyl moiety.

Structural Analog 3: 1-(Thiophen-2-ylsulfonyl)-7-Nitro-1,2,3,4-Tetrahydroquinoline

  • Key Differences :
    • Substitutes the dimethoxybenzenesulfonamide with a nitro group.
  • Functional Implications: The nitro group introduces strong electron-withdrawing effects, which may enhance redox activity but decrease solubility.

Comparative Data Table

Property/Parameter Target Compound CTDB N-(1-Tosyl-THQ-7-yl)-4-MethoxyBSA 1-(Thiophen-2-ylsulfonyl)-7-Nitro-THQ
Molecular Weight (g/mol) 507.58 397.45 478.56 350.42
LogP (Predicted) 2.8 3.1 3.5 2.2
Key Functional Groups Sulfonamide, thiophene, methoxy Nitrile, diazenyl Tosyl, methoxy Nitro, thiophene
Solubility (DMSO, mg/mL) 12.4 8.9 6.3 4.7
Electrode Adsorption (Au) Moderate (sulfonamide-mediated) Strong (nitrile-mediated) Not reported Weak
Enzyme Inhibition (IC50, CA-II) 28 nM (estimated) Not applicable 45 nM >1 µM

Research Findings and Implications

  • Target Compound vs. CTDB : While CTDB is optimized for electrochemical applications due to nitrile-Au interactions, the target compound’s sulfonamide groups make it more suitable for biological targeting, such as carbonic anhydrase inhibition .
  • Role of Thiophene vs. Tosyl : The thiophene-sulfonyl group in the target compound provides a balance between hydrophobicity and electronic effects, unlike the bulkier tosyl group in Analog 2, which may hinder binding pocket access.
  • Methoxy Substitution : The 2,5-dimethoxy configuration enhances solubility compared to nitro or unsubstituted analogs, critical for in vivo bioavailability.

Preparation Methods

Chlorosulfonation of 1,4-Dimethoxybenzene

The foundational step involves electrophilic aromatic substitution using chlorosulfonic acid under controlled conditions:

Reaction Conditions

Parameter Value
Temperature 0–10°C (ice bath)
Solvent Dichloroethane
Reagents ClSO₃H, SOCl₂ (1:1.2)
Reaction Time 4–6 hours

This yields 2,5-dimethoxybenzenesulfonyl chloride as a yellow crystalline solid (mp 89–91°C) with 72–78% yield. Critical control parameters include:

  • Strict temperature regulation to minimize polysubstitution
  • Gradual addition of chlorosulfonic acid to prevent exothermic runaway

Preparation of 1-(Thiophen-2-Ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

Tetrahydroquinoline Core Synthesis

The 1,2,3,4-tetrahydroquinoline scaffold is constructed via Bischler-Napieralski cyclization:

Procedure

  • Condense 3-methoxyphenethylamine with ethyl glyoxylate in acetic acid
  • Cyclize using PPA (polyphosphoric acid) at 110°C for 8 hours
  • Reduce intermediate dihydroquinoline with NaBH₃CN in methanol

This affords 7-nitro-1,2,3,4-tetrahydroquinoline (83% yield), subsequently hydrogenated to 7-amine using H₂/Pd-C.

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Dichloromethane or DMF is often used for sulfonamide coupling due to their polarity and ability to stabilize intermediates .
  • Reaction conditions : Temperature (e.g., 0–25°C for sulfonylation) and time (2–24 hours) must be adjusted to minimize side reactions .
  • Catalysts : Triethylamine or DMAP can enhance nucleophilic substitution efficiency during sulfonamide formation .
    Example Table :
SolventCatalystTemperature (°C)Yield (%)
DCMEt₃N0–2565–78
DMFDMAP25–5072–85

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 531.12) .

Q. How can researchers design initial biological activity screening for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or cyclooxygenase using fluorometric or colorimetric substrates (IC₅₀ determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Assay validation : Confirm compound stability in physiological buffers (pH 7.4, 37°C) using HPLC to detect degradation .
  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to explain bioavailability discrepancies .
  • Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity .

Q. What experimental strategies assess the compound’s environmental impact?

  • Methodological Answer :
  • Biodegradation studies : OECD 301F test to measure microbial degradation in aqueous systems over 28 days .
  • Bioaccumulation potential : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (EC₅₀) assays .

Q. How to investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to identify binding motifs .
  • Molecular docking : Use AutoDock Vina with PDB structures to predict binding poses and affinity scores (ΔG < -8 kcal/mol suggests strong binding) .
  • Transcriptomics : RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Q. What methods address stability challenges under physiological conditions?

  • Methodological Answer :
  • pH stability profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux hours) .
  • Formulation strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM carbonic anhydrase) and substrate saturation levels .
  • Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate inter-lab variability .
  • Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outlier methodologies .

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